molecular formula C5H11NO3 B108314 Methyl 4-amino-3-hydroxybutanoate CAS No. 88550-64-5

Methyl 4-amino-3-hydroxybutanoate

Cat. No. B108314
CAS RN: 88550-64-5
M. Wt: 133.15 g/mol
InChI Key: QUTSKIWJUHDULC-UHFFFAOYSA-N
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Description

“Methyl 4-amino-3-hydroxybutanoate” is a synthetic organic compound with the molecular formula C5H11NO3 . It has a molecular weight of 133.146 . It is also known as "Butanoic acid, 4-amino-3-hydroxy-, methyl ester" .


Molecular Structure Analysis

The molecular structure of “Methyl 4-amino-3-hydroxybutanoate” consists of a butanoic acid backbone with an amino group at the 4th carbon and a hydroxy group at the 3rd carbon . The carboxylic acid group of the butanoic acid is esterified with a methyl group .


Physical And Chemical Properties Analysis

“Methyl 4-amino-3-hydroxybutanoate” has a density of 1.1±0.1 g/cm3 . It has a boiling point of 247.9±25.0 °C at 760 mmHg . The compound has a flash point of 103.7±23.2 °C . Its exact mass is 133.073898 .

Scientific Research Applications

Synthesis Applications

Methyl 4-amino-3-hydroxybutanoate has been studied for its role in various synthetic processes. For instance, it has been involved in the stereoselective synthesis of bicyclic tetrahydropyrans (Elsworth & Willis, 2008). Additionally, its derivatives have been used in the synthesis of α‐Hydroxy acids (AHAs), which have applications in solvents and biodegradable polyester plastics (Dusselier et al., 2013).

Medicinal Chemistry

In medicinal chemistry, derivatives of Methyl 4-amino-3-hydroxybutanoate have been used in the synthesis of organotin(IV) complexes, which demonstrate significant cytotoxicity against various human tumor cell lines (Basu Baul et al., 2009).

Biopolymer Degradation

The compound has also been involved in the direct degradation of the biopolymer poly[(R)-3-hydroxybutyric acid] to its methyl ester and (R)-3-hydroxybutanoic acid, highlighting its potential in biopolymer processing (Seebach et al., 2003).

Pharmaceutical Intermediates

In the context of pharmaceuticals, Methyl 4-amino-3-hydroxybutanoate derivatives like (S)-4-chloro-3-hydroxybutanoate ester have been identified as key chiral intermediates in the production of cholesterol-lowering drugs (Bao-quan, 2013).

Biocatalysis Research

Research on biocatalysis has focused on the synthesis of Methyl 4-amino-3-hydroxybutanoate derivatives, exploring their potential in producing high-value chemical compounds (Ye et al., 2011).

Tissue Engineering

The application of derivatives of Methyl 4-amino-3-hydroxybutanoate in tissue engineering has been explored, particularly in the context of polyhydroxyalkanoates, a class of biopolymers (Chen & Wu, 2005).

Bioorganic Chemistry

The compound has been studied in bioorganic chemistry, particularly in the context of its actions at recombinant GABA(C) receptors (Hinton et al., 2008).

Safety And Hazards

“Methyl 4-amino-3-hydroxybutanoate” is classified under the GHS07 hazard class . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, and avoiding inhalation .

properties

IUPAC Name

methyl 4-amino-3-hydroxybutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3/c1-9-5(8)2-4(7)3-6/h4,7H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUTSKIWJUHDULC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-amino-3-hydroxybutanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
E Sahin, N Kishali, L Kelebekli, E Mete… - Organic Preparations …, 2007 - Taylor & Francis
(R/S)-4-Amino-3-hydroxybutanoic acid (GABO3) is a drug with known neuromodulator,'anti-epileptic2 and hypotensive3 activity.(R)-GABOB (4) is a compound of great pharmacological …
Number of citations: 8 www.tandfonline.com
F Ulgheri, P Spanu, F Deligia, G Loriga… - European Journal of …, 2022 - Elsevier
… The four components of the UT-4CR needed to meet all the requirements established by the computational study were methyl-4-amino-3-hydroxybutanoate as the amine component 1, …
Number of citations: 3 www.sciencedirect.com
F Ulgheri, P Spanu, F Deligia, G Loriga, MP Fuggetta… - 2021 - research.rug.nl
… study were methyl-4-amino-3hydroxybutanoate as the amine … the MCRs, methyl-4-amino-3-hydroxybutanoate 1 mimic of … (R)- or (S)methyl-4-amino-3-hydroxybutanoate 1 to give (3R) …
Number of citations: 0 research.rug.nl
D Borkin, S Klossowski, J Pollock, H Miao… - Journal of medicinal …, 2018 - ACS Publications
… (30,31) Briefly, the commercially available 3-amino-1,2-propanediol (37a) and methyl 4-amino-3-hydroxybutanoate (37b) were subjected to acylation with the chloroacetic acid, …
Number of citations: 46 pubs.acs.org

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